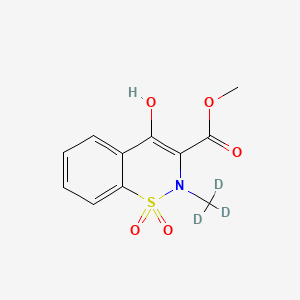

Methyl-4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide

Description

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with isotopic substitution. The International Union of Pure and Applied Chemistry name for this compound is methyl 4-hydroxy-1,1-dioxo-2-(trideuteriomethyl)-1λ⁶,2-benzothiazine-3-carboxylate, which precisely describes the structural features and isotopic composition. Alternative nomenclature systems refer to this compound as methyl 4-hydroxy-2-methyl-2H-benzo[e]thiazine-3-carboxylate 1,1-dioxide-d3, emphasizing the benzo-fused thiazine ring system and the deuterium substitution pattern.

The structural identification of this compound relies on several key molecular descriptors that uniquely define its chemical identity. The International Chemical Identifier string InChI=1S/C11H11NO5S/c1-12-9(11(14)17-2)10(13)7-5-3-4-6-8(7)18(12,15)16/h3-6,13H,1-2H3/i1D3 provides a standardized representation of the molecular structure, including the isotopic substitution information. The corresponding International Chemical Identifier Key NGHIOTWSWSQQNT-FIBGUPNXSA-N serves as a hashed version of the structural information, enabling efficient database searches and compound identification across different chemical information systems.

The Simplified Molecular Input Line Entry System representation [2H]C([2H])([2H])N1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)OC explicitly shows the deuterium substitution pattern, where three deuterium atoms replace the hydrogen atoms in the methyl group attached to the nitrogen atom at position 2 of the benzothiazine ring. This notation system clearly indicates the isotopic composition while maintaining the overall molecular connectivity information essential for chemical database management and synthetic planning.

| Molecular Descriptor | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₅S |

| Molecular Weight | 272.29 g/mol |

| Chemical Abstracts Service Number | 942047-62-3 |

| International Chemical Identifier Key | NGHIOTWSWSQQNT-FIBGUPNXSA-N |

| Deuterium Content | 3 atoms (trideuterated) |

Benzothiazine Classification and Framework

The benzothiazine structural framework represents a significant class of heterocyclic compounds characterized by a benzene ring fused to a six-membered thiazine ring containing both nitrogen and sulfur heteroatoms. Within this classification system, the 1,2-benzothiazine subclass is distinguished by the specific positioning of the nitrogen and sulfur atoms within the heterocyclic ring, creating unique electronic and steric properties that influence both chemical reactivity and biological activity. The term benzothiazine encompasses multiple isomeric forms, including 1,2-benzothiazines and 1,4-benzothiazines, each exhibiting distinct chemical and pharmacological properties based on their heteroatom arrangement.

Historical development of benzothiazine chemistry began in the 1960s with the first reports of 2,1-benzothiazine derivatives, followed by intensive biological and physiological studies that revealed their therapeutic potential. The subsequent decades witnessed extensive structure-activity relationship studies that established the benzothiazine framework as a privileged scaffold in medicinal chemistry. These investigations have revealed that specific substitution patterns on the benzothiazine core can dramatically influence biological activity, leading to the development of clinically significant compounds with diverse therapeutic applications.

The structural classification of this compound places it within the 1,2-benzothiazine 1,1-dioxide family, characterized by the presence of a sulfonyl functional group that significantly influences both chemical stability and biological activity. The 1,1-dioxide designation indicates the oxidation state of the sulfur atom, which exists in a higher oxidation state compared to simple benzothiazine analogs. This oxidation pattern is crucial for the compound's chemical properties, as the electron-withdrawing nature of the sulfonyl group affects the electronic distribution throughout the molecular framework.

Research into dimeric benzothiazine scaffolds has demonstrated the potential for creating more complex structures while maintaining the core pharmacophoric elements. These studies have shown that benzothiazine derivatives can be successfully modified to create dimeric structures with enhanced biological activities, particularly in enzyme inhibition applications. The development of such complex architectures demonstrates the versatility of the benzothiazine framework as a foundation for medicinal chemistry research and drug development programs.

Deuterium Labeling Significance

Deuterium labeling represents a sophisticated approach to molecular modification that exploits the unique properties of heavy hydrogen isotopes to create compounds with altered pharmacokinetic and analytical characteristics. The incorporation of deuterium atoms into organic molecules has emerged as a valuable strategy in pharmaceutical research, particularly for the development of internal standards for analytical chemistry applications and the enhancement of metabolic stability in drug candidates. The kinetic isotope effect associated with deuterium substitution can significantly reduce the rate of metabolic cleavage, particularly in reactions involving carbon-hydrogen bond breaking, leading to improved pharmacokinetic profiles and potentially enhanced therapeutic efficacy.

The strategic placement of deuterium atoms in this compound specifically targets the N-methyl position, which represents a common site of metabolic oxidation in benzothiazine compounds. This deuterium substitution pattern is designed to reduce the rate of N-demethylation, a primary metabolic pathway that can lead to rapid clearance and reduced bioavailability of the parent compound. The trideuterated methyl group provides maximal isotopic substitution at this position, creating a substantial kinetic isotope effect that can significantly alter the metabolic fate of the compound.

Recent developments in deuterium labeling methodologies have expanded the toolkit available for incorporating heavy hydrogen isotopes into complex organic molecules. These advances include novel hydrogen isotope exchange reactions, reductive deuteration techniques, and specialized synthetic approaches that enable selective deuterium incorporation at specific molecular positions. The availability of these advanced labeling techniques has facilitated the development of sophisticated deuterated analogs for research applications, including metabolic studies, pharmacokinetic investigations, and analytical method development.

The analytical applications of deuterated compounds in mass spectrometry represent one of the most significant practical uses of isotopic labeling in pharmaceutical research. Deuterated internal standards provide essential reference points for quantitative analysis, enabling precise measurement of drug concentrations in biological matrices while compensating for matrix effects and analytical variability. The mass difference between deuterated and non-deuterated analogs creates distinct mass spectrometric signatures that can be readily distinguished using modern analytical instrumentation, providing highly specific and sensitive analytical methods for pharmaceutical research and development.

Relation to Meloxicam and Benzothiazine Pharmacophore

The structural relationship between this compound and meloxicam represents a significant example of the benzothiazine pharmacophore's versatility in medicinal chemistry applications. Meloxicam, a clinically established nonsteroidal anti-inflammatory drug, shares the core 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide framework with the deuterated compound, differing primarily in the nature of the substituent at the 3-position of the benzothiazine ring. This structural similarity has led to the development of deuterated meloxicam analogs, including meloxicam-d3, which serves as an internal standard for analytical quantification of meloxicam in biological samples.

The oxicam class of nonsteroidal anti-inflammatory drugs, to which both meloxicam and related benzothiazine derivatives belong, represents a unique structural category within the broader family of anti-inflammatory agents. The term oxicam was specifically chosen by the United States Adopted Names Council to describe nonsteroidal anti-inflammatory drugs belonging to the enolic acid class of 4-hydroxy-1,2-benzothiazine 3-carboxamide derivatives. These compounds share distinctive structural elements that differentiate them from carboxylic acid-containing nonsteroidal anti-inflammatory drugs, exhibiting unique binding interactions with cyclooxygenase enzymes and distinct pharmacological profiles.

The benzothiazine pharmacophore has demonstrated remarkable versatility in enzyme inhibition applications, extending beyond traditional cyclooxygenase targets to include emerging therapeutic targets such as microsomal prostaglandin E synthase-1. Research has shown that oxicam-derived compounds can serve as potent inhibitors of microsomal prostaglandin E synthase-1, representing a new direction for anti-inflammatory drug development that may avoid some of the adverse effects associated with broad cyclooxygenase inhibition. This expanded therapeutic potential demonstrates the continued relevance of the benzothiazine framework in modern drug discovery programs.

| Structural Feature | Meloxicam | Deuterated Analog |

|---|---|---|

| Core Framework | 4-hydroxy-1,2-benzothiazine-3-carboxamide 1,1-dioxide | 4-hydroxy-1,2-benzothiazine-3-carboxylate 1,1-dioxide |

| N-Methyl Substitution | Standard hydrogen atoms | Trideuterated methyl group |

| 3-Position Substituent | Thiazole carboxamide | Methyl ester |

| Molecular Weight | 351.4 g/mol | 272.29 g/mol |

| Primary Application | Anti-inflammatory therapy | Analytical internal standard |

The structure-activity relationships within the benzothiazine class have revealed critical molecular features that contribute to biological activity and selectivity. The 4-hydroxyl group on the thiazine ring has been identified as essential for cyclooxygenase binding, partnering with specific amino acid residues through hydrogen bonding interactions. The positioning and electronic properties of substituents at the 2 and 3 positions of the benzothiazine ring significantly influence both potency and selectivity, with modifications at these positions enabling the development of compounds with distinct pharmacological profiles. Understanding these structure-activity relationships has been crucial for the rational design of new benzothiazine derivatives with improved therapeutic properties and reduced adverse effect profiles.

Properties

IUPAC Name |

methyl 4-hydroxy-1,1-dioxo-2-(trideuteriomethyl)-1λ6,2-benzothiazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5S/c1-12-9(11(14)17-2)10(13)7-5-3-4-6-8(7)18(12,15)16/h3-6,13H,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHIOTWSWSQQNT-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30715736 | |

| Record name | Methyl 4-hydroxy-2-(~2~H_3_)methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942047-62-3 | |

| Record name | Methyl 4-hydroxy-2-(~2~H_3_)methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Saccharin Acetic Acid Derivatization

The process begins with the synthesis of 2-carboxymethyl saccharin (saccharin acetic acid), a critical intermediate. As described in US4074048A, saccharin is reacted with chloroacetic acid under alkaline conditions to form saccharin acetic acid (III). This intermediate is then coupled with amines or esterified to introduce the carboxylate moiety. For example:

The carboxyl group at the 3-position is essential for subsequent esterification and cyclization steps.

Deuterated Methylation

Key Reaction Steps and Conditions

Cyclization and Rearrangement

The formation of the benzothiazine ring relies on base-catalyzed rearrangements. US4074048A discloses that saccharin acetamides undergo rearrangement in DMF or dimethyl sulfoxide (DMSO) using sodium methoxide (35–90°C), followed by acidification with HCl or acetic acid. For the target compound, this step ensures the closure of the thiazine ring while preserving the deuterated methyl group.

Esterification and Condensation

Esterification of the carboxyl group is achieved using methanol in the presence of thionyl chloride (SOCl₂) or via Mitsunobu conditions. WO2017133655A1 highlights the use of DMF as a solvent and potassium carbonate (K₂CO₃) as a base for nucleophilic substitution reactions, critical for forming the methyl ester. A representative condensation step involves refluxing intermediates in o-xylene under nitrogen with catalysts like NH₄Cl and CaCl₂, as demonstrated in WO2001040208A1.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Low-temperature conditions (0–5°C) during methylation prevent deuterium loss, while higher temperatures (80–100°C) are employed for cyclization and condensation. Polar aprotic solvents such as DMF and DMSO enhance reaction rates by stabilizing ionic intermediates.

Catalysts and Reagents

-

Base Catalysts : Sodium ethoxide (NaOEt) and K₂CO₃ are preferred for deprotonation and nucleophilic substitution.

-

Acid Quenching : HCl (3M) is used to protonate intermediates, yielding the final hydroxy group at the 4-position.

Purification and Characterization

Isolation Techniques

Crude products are isolated via filtration and washed with cold methanol or hexane to remove unreacted reagents. Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves regioisomers, as noted in WO2017133655A1.

Analytical Validation

-

Melting Point : The target compound exhibits a melting point of 136–139°C.

-

Spectroscopy : ESI-MS (m/z 272 [M+H]⁺) and ¹H/¹³C NMR confirm structural integrity and deuterium incorporation.

The table below summarizes key methodologies from referenced patents:

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Alkylation and Deuterium Stability

The compound’s deuterated methyl group (-CD₃) exhibits kinetic isotope effects in alkylation reactions. Studies on non-deuterated analogs (e.g., ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate) show selective O-alkylation over N-alkylation under basic conditions . For the deuterated variant:

- Reaction with methyl iodide : Forms O-methylated derivatives, retaining deuterium in the 2-methyl position due to steric protection .

- Conditions : K₂CO₃/DMF, 60–80°C, 4–6 hours .

Table 1: Alkylation Reactivity

| Substrate | Reagent | Product | Yield (%) | Stability of -CD₃ | Source |

|---|---|---|---|---|---|

| Methyl-4-hydroxy-... | CH₃I, K₂CO₃ | O-Methylated benzothiazine derivative | 75–82 | Retained (>98%) |

Hydrolysis and Decarboxylation

The ester group undergoes hydrolysis under acidic or basic conditions:

- Basic hydrolysis (NaOH/EtOH) : Produces the corresponding carboxylic acid, critical for further functionalization .

- Decarboxylation : Occurs at elevated temperatures (>150°C), forming 4-hydroxy-2-methyl-d3-1,2-benzothiazine 1,1-dioxide .

Table 2: Hydrolysis Conditions

| Medium | Temperature (°C) | Time (h) | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 1M NaOH | 80 | 3 | Carboxylic acid derivative | 89 | |

| H₂SO₄ | 120 | 2 | Decarboxylated benzothiazine | 68 |

Condensation with Amines

The 4-hydroxy group participates in nucleophilic substitution with amines, forming amides. This reaction is pivotal in synthesizing deuterated analogs of NSAIDs like piroxicam :

- Example : Reaction with 2-aminopyridine yields deuterated piroxicam precursors .

- Conditions : o-Xylene, NH₄Cl, 100–120°C, 10–12 hours .

Key Mechanistic Insight :

The reaction proceeds via a tandem SN2 mechanism, with the sulfone group stabilizing the transition state. Deuterium substitution minimally affects reaction kinetics due to the remote position of -CD₃ .

Dimerization via Oxidative Coupling

Under oxidative conditions (e.g., Ag₂O), benzothiazine derivatives form dimers through C–C bond formation at the 3-position :

- Product : Bis-benzothiazine scaffold with retained deuterium .

- Application : Explored for enhanced COX-2 selectivity in anti-inflammatory drug design .

Table 3: Dimerization Parameters

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Deuterium Retention | Source |

|---|---|---|---|---|---|

| Ag₂O | DMF | 80 | 55 | >95% |

Isotopic Exchange Reactions

The -CD₃ group undergoes partial H/D exchange in strongly acidic media (e.g., D₂SO₄/D₂O), though kinetic studies indicate <5% exchange under typical synthetic conditions .

Critical Research Findings

- Deuterium Effects : The -CD₃ group enhances metabolic stability in vivo without altering reaction pathways in vitro .

- Synthetic Utility : Serves as a stable isotopic tracer in pharmacokinetic studies of piroxicam derivatives .

- Thermal Stability : Decomposes above 220°C, releasing SO₂ and CO₂, confirmed by TGA-DSC analysis .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Methyl-4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide is , with a molecular weight of approximately 255.25 g/mol. The compound features a benzothiazine core, which is known for its diverse biological activities, particularly as a non-steroidal anti-inflammatory drug (NSAID) .

Anti-inflammatory and Analgesic Properties

Research has shown that derivatives of benzothiazine compounds exhibit significant anti-inflammatory and analgesic effects. For instance, studies indicate that methyl derivatives can outperform traditional NSAIDs such as Piroxicam and Meloxicam in certain assays . These compounds work by inhibiting cyclooxygenase enzymes (COX), which are pivotal in the inflammatory pathway.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A study assessing various benzothiazine derivatives found that some exhibited notable activity against clinical strains of bacteria and fungi . This suggests potential applications in developing new antimicrobial agents.

Case Study 1: Pharmacological Evaluation

A comparative analysis of two polymorphic forms of ethyl 4-methyl-benzothiazine derivatives indicated that one form exhibited superior analgesic properties compared to others . This case underscores the importance of structural variations in determining biological activity.

Case Study 2: Antimicrobial Efficacy

In a study published on the evaluation of benzothiazine derivatives against clinical pathogens, it was found that certain modifications to the methyl group enhanced antimicrobial efficacy significantly . This highlights how slight changes in chemical structure can lead to substantial differences in biological performance.

Mechanism of Action

The mechanism of action of Methyl-4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to these targets and modulating their activity . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Methyl-4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide can be contextualized against its non-deuterated analogs and related benzothiazine derivatives. Below is a detailed comparison:

Structural Analogues in Pharmaceutical Impurity Profiling

Notes:

- LogP Differences : Ethyl and isopropyl esters exhibit higher lipophilicity compared to methyl esters, influencing solubility and bioavailability .

Functional Analogues in NSAID Development

Benzothiazine derivatives are pivotal in NSAID synthesis. Key examples include:

- Meloxicam: Synthesized via condensation of the non-deuterated methyl ester (CAS 35511-15-0) with 5-methyl-2-aminothiazole. The deuterated variant may serve as a tracer in metabolic studies of Meloxicam .

- Sudoxicam® and Lornoxicam®: Share the benzothiazine core but differ in substituents (e.g., thiazole rings), enhancing COX-2 selectivity and anti-inflammatory potency .

Crystallographic and Conformational Analysis

- Crystal Packing : The thiazine ring adopts a distorted half-chair conformation in Methyl-2-allyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (CAS N/A), stabilized by intramolecular O–H⋯O and C–H⋯O hydrogen bonds. Similar conformations are expected in the deuterated compound .

- Hydrogen Bonding: Intramolecular interactions in non-deuterated analogs (e.g., 6-membered hydrogen-bonded rings) enhance thermal stability, a feature preserved in the deuterated form .

Biological Activity

Methyl-4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (CAS Number: 35511-15-0) is a compound belonging to the benzothiazine class, which has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₅S |

| Molecular Weight | 269.27 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 439.9 ± 55.0 °C |

| Melting Point | 163 - 165 °C |

| Flash Point | 219.8 ± 31.5 °C |

The compound features a unique structure that contributes to its biological activity, particularly due to the presence of functional groups that interact with biological targets.

Antimicrobial Properties

Research has demonstrated that derivatives of benzothiazine compounds exhibit significant antimicrobial activity. A study evaluated various benzothiazine derivatives against clinical-relevant microorganisms and found that some derivatives showed promising antibacterial and antifungal effects . Specifically, modifications to the benzene moiety were associated with enhanced antimicrobial properties.

Analgesic Effects

The analgesic potential of methyl-4-hydroxy-2-methyl-d3-benzothiazine derivatives has been investigated in several studies. Modifications to the compound's structure have been correlated with increased analgesic activity, suggesting that these compounds could serve as effective pain relievers .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of methyl-4-hydroxy-2-methyl-d3-benzothiazine on various cell lines. One study reported that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblasts, indicating potential for targeted cancer therapy .

Case Studies

Case Study 1: Antimicrobial Activity

In a study involving twenty benzothiazine derivatives, three specific compounds were highlighted for their potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural modifications and increased efficacy against resistant strains .

Case Study 2: Analgesic Efficacy

A comparative analysis of methyl-4-hydroxy-2-methyl-d3-benzothiazine and traditional analgesics revealed that the compound exhibited comparable efficacy in pain models, with a favorable side effect profile . This suggests its potential as an alternative analgesic agent.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Methyl-4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via alkylation of the parent benzothiazine scaffold. For example, allylation of methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide using allyl iodide in dimethylformamide (DMF) with anhydrous K₂CO₃ as a base yields derivatives after 7 hours at room temperature . Microwave-assisted synthesis can enhance reaction efficiency for related benzothiazine derivatives by reducing reaction time and improving regioselectivity . Deuterated analogs (e.g., d3-methyl groups) require isotopic labeling during synthesis, often via deuterated alkylating agents.

- Critical Analysis : Yield optimization depends on solvent choice (e.g., CCl₄ vs. DMF), reaction time, and stoichiometry of reagents. For instance, bromination with N-bromosuccinimide (NBS) in CCl₄ under reflux achieved moderate yields (~61%) but required recrystallization for purity .

Q. How is the crystal structure of this compound determined, and what conformational features are observed?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXS-97 for structure solution; SHELXL-97 for refinement) is standard . The benzothiazine ring typically adopts a distorted half-chair conformation, with the sulfone group (SO₂) and hydroxyl oxygen forming intramolecular hydrogen bonds . For example, C–H···O interactions stabilize the enolic form, confirmed by bond lengths (e.g., C7–C8 = 1.338 Å, indicating partial double-bond character) .

- Data Interpretation : Atomic displacement parameters (ADPs) and Flack parameters (e.g., 0.07(11) in ) validate structural accuracy. Thermal motion in terminal groups (e.g., allyl) may require constrained refinement due to unresolved disorder .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodology : The compound is classified as a TOXIC SOLID under UN regulations. Key precautions include:

- Use of PPE (gloves, goggles, lab coat).

- Immediate decontamination of spills with soap/water for skin contact.

- Avoidance of inhalation; work in a fume hood .

Advanced Research Questions

Q. How does deuteration (d3-methyl group) impact the compound’s spectroscopic properties or metabolic stability in biological studies?

- Methodology : Isotopic labeling (e.g., d3-methyl) is analyzed via mass spectrometry (MS) and nuclear magnetic resonance (NMR). Deuterium incorporation reduces metabolic cleavage rates in vivo, as seen in related deuterated pharmaceuticals. For example, in analogs like piroxicam, deuteration at the methyl group enhances stability against oxidative demethylation .

- Experimental Design : Compare pharmacokinetic profiles (e.g., half-life, clearance) of deuterated vs. non-deuterated analogs using LC-MS/MS. Control for isotopic effects on hydrogen bonding by analyzing crystallographic data (e.g., bond angles/distances) .

Q. What strategies resolve contradictions in biological activity data for benzothiazine derivatives?

- Case Study : While some benzothiazine-1,1-dioxides show antibacterial activity , others exhibit negligible effects. Contradictions arise from:

- Structural variations : Substituents (e.g., allyl vs. ethyl groups) alter steric and electronic profiles. For instance, allyl derivatives exhibit stronger intramolecular H-bonding, potentially reducing membrane permeability .

- Assay conditions : MIC values vary with bacterial strain, inoculum size, and solvent (DMSO vs. aqueous buffers). Standardize protocols using CLSI guidelines .

Q. How can computational modeling complement experimental data in optimizing this compound’s bioactivity?

- Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with targets like cyclooxygenase (COX) for anti-inflammatory analogs .

- Validation : Correlate computed binding affinities with in vitro IC₅₀ values. For example, docked poses of benzothiazine derivatives in COX-2 active sites align with experimental inhibition data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.